Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid

Peptide Synthesis Purity Analysis Quality Control

Sourcing high-purity, chiral β-amino acids for SPPS often involves long lead times and inconsistent quality. Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid (CAS 270596-34-4) directly resolves this. - ≥99% HPLC purity minimizes side reactions and maximizes coupling efficiency, critical for long peptide sequences. - The defined (R)-stereochemistry and unique furan side chain enable precise SAR studies and enhance peptidomimetic conformational stability. - Orthogonal Fmoc protection ensures seamless integration into automated SPPS workflows, reducing protocol disruptions.

Molecular Formula C23H21NO5
Molecular Weight 391.4 g/mol
CAS No. 270596-34-4
Cat. No. B1310868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
CAS270596-34-4
Molecular FormulaC23H21NO5
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O
InChIInChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1
InChIKeyYIYJEKXVMOCXPC-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid (CAS 270596-34-4): A Chiral β-Amino Acid Building Block for Specialized Peptide Synthesis and Drug Discovery


Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid (CAS 270596-34-4), also known as Fmoc-(2-furyl)-D-β-homoalanine, is a chiral, non-proteinogenic β-amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a furan-2-yl side chain . It serves primarily as a versatile building block for solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide chains and peptidomimetics . The Fmoc group allows for selective deprotection under mild basic conditions, while the furan ring introduces unique structural and electronic properties that can influence peptide conformation and interactions .

Why Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid Cannot Be Simply Substituted with Other β-Amino Acid Derivatives


Direct substitution of Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid with other β-amino acid derivatives (e.g., (S)-enantiomer, Boc-protected analog, or phenyl-containing homolog) is not feasible due to its unique stereochemical and structural features. The (R)-configuration dictates a specific three-dimensional orientation critical for chiral recognition and target binding . The furan ring, a heteroaromatic moiety, imparts distinct electronic and hydrogen-bonding properties compared to phenyl or alkyl side chains, directly influencing peptide secondary structure and biological activity . Furthermore, the Fmoc protecting group is essential for orthogonal protection schemes in SPPS, and its substitution with a Boc group would require entirely different synthesis and deprotection protocols, disrupting workflow and potentially reducing yield .

Quantitative Differentiation of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid Against Key Comparators


High and Consistent Chemical Purity: A Differentiator for Reproducible Peptide Synthesis

Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid (CAS 270596-34-4) is available with a minimum purity specification of ≥99% as determined by HPLC, as reported by multiple vendors . This level of purity is consistently higher than the commonly reported ≥98% or 95% purity for its (S)-enantiomer counterpart (CAS 270263-07-5) .

Peptide Synthesis Purity Analysis Quality Control

Structural Differentiation: The Furan Ring Imparts Unique Electronic and Steric Properties

The target compound contains a furan-2-yl side chain, a heteroaromatic ring with distinct electronic and steric properties compared to the phenyl ring found in the analogous Fmoc-(R)-3-amino-4-phenylbutyric acid (CAS 209252-16-4) . The furan oxygen acts as a hydrogen bond acceptor and can participate in unique π-π interactions, potentially altering peptide conformation and target binding affinity .

Peptidomimetic Design Structure-Activity Relationship Medicinal Chemistry

Protecting Group Orthogonality: Fmoc Enables Standard SPPS Workflows

The target compound features an Fmoc protecting group, which is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) . In contrast, the Boc-protected analog, Boc-(R)-3-amino-4-(2-furyl)-butyric acid (CAS 270596-33-3), requires strong acidic conditions (e.g., TFA) for deprotection . This fundamental difference dictates compatibility with different resin types and synthesis strategies, with Fmoc being the preferred choice for automated SPPS using acid-labile resins.

Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc Chemistry

Chiral Integrity: The (R)-Configuration is Essential for Specific Biological Interactions

The compound is exclusively the (R)-enantiomer, as confirmed by its IUPAC name and specific rotation . The (S)-enantiomer (CAS 270263-07-5) is a distinct chemical entity with potentially different biological activity . While direct comparative biological data is not available, the principle of stereospecificity dictates that the (R)-configuration is critical for proper fit within chiral binding pockets of biological targets.

Chiral Synthesis Enantioselectivity Drug Design

Optimal Research and Industrial Applications for Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid


Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides and Peptidomimetics

Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid is ideally suited for automated SPPS workflows due to its Fmoc protecting group, which is cleaved under mild basic conditions . Its high purity (≥99%) minimizes side reactions and ensures high coupling efficiency, critical for synthesizing long or complex peptide sequences . The compound is used to introduce a β-amino acid residue with a furan side chain, enabling the creation of peptidomimetics with enhanced conformational stability and resistance to proteolysis.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The unique furan ring of this compound provides a distinct chemical probe for SAR studies . Researchers can systematically replace natural or other non-natural amino acids with Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid to evaluate the impact of the furan moiety on target binding affinity, selectivity, and pharmacokinetic properties . This is particularly valuable in optimizing peptide-based drug candidates against challenging therapeutic targets.

Synthesis of Chiral Building Blocks for Asymmetric Synthesis

As a chiral, non-proteinogenic amino acid, Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid can serve as a starting material or intermediate in the synthesis of more complex chiral molecules . The (R)-configuration provides a defined stereocenter for asymmetric transformations, and the furan ring can be further functionalized or used as a scaffold for constructing diverse compound libraries .

Development of Peptide-Based Biomaterials and Probes

The incorporation of the furan-containing β-amino acid can impart unique self-assembly or binding properties to peptides . This compound can be used to create peptide-based hydrogels, nanomaterials, or molecular probes for biological imaging or sensing applications . The furan ring's potential for π-π stacking and hydrogen bonding can be exploited to design materials with specific architectures and functions.

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